molecular formula C15H21NO5S B4690046 5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid CAS No. 89704-55-2

5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid

Cat. No.: B4690046
CAS No.: 89704-55-2
M. Wt: 327.4 g/mol
InChI Key: OPXKJMFOJSNZME-UHFFFAOYSA-N
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Description

5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid: is an organic compound that features a cycloheptyl group attached to a sulfamoyl moiety, which is further connected to a methoxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid typically involves the following steps:

    Formation of the Sulfamoyl Group: The initial step involves the reaction of cycloheptylamine with chlorosulfonic acid to form cycloheptylsulfamoyl chloride.

    Attachment to the Benzoic Acid Core: The cycloheptylsulfamoyl chloride is then reacted with 2-methoxybenzoic acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products:

    Oxidation: Formation of 5-(Cycloheptylsulfamoyl)-2-carboxybenzoic acid.

    Reduction: Formation of 5-(Cycloheptylamino)-2-methoxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Applied in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxybenzoic acid core can interact with various receptors or proteins, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

    5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    5-(Cyclopentylsulfamoyl)-2-methoxybenzoic acid: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

Uniqueness:

  • The cycloheptyl group in 5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid provides unique steric and

Properties

IUPAC Name

5-(cycloheptylsulfamoyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-21-14-9-8-12(10-13(14)15(17)18)22(19,20)16-11-6-4-2-3-5-7-11/h8-11,16H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXKJMFOJSNZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604066
Record name 5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89704-55-2
Record name 5-[(Cycloheptylamino)sulfonyl]-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89704-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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